molecular formula C21H25N3O3 B2436633 3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid CAS No. 1021214-06-1

3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid

Cat. No. B2436633
CAS RN: 1021214-06-1
M. Wt: 367.449
InChI Key: RNLHBGQAYAYRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid” has the molecular formula C21H25N3O3 . It is not intended for human or veterinary use and is available for research use only .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 367.449 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Eco-friendly Synthesis in Cosmetic Chemistry

The compound has relevance in the eco-friendly synthesis of aromatic esters, which are significant in cosmetic chemistry. An example includes the use of solid–liquid solvent‐free phase transfer catalysis and acidic catalysis in dry media for the synthesis of aromatic esters like 3‐methylbutyl 4‐methoxycinnamate and 2‐ethylhexyl 4‐(dimethylamino)benzoate, which are known as ultraviolet B sunscreen filters. This process shows an improvement and simplification over classical procedures in a Green Chemistry context (Villa et al., 2005).

Antimicrobial and Molluscicidal Activity

Compounds structurally related to the chemical have been isolated from natural sources like Piper aduncum leaves, exhibiting significant antibacterial activities. These include prenylated benzoic acid derivatives which have shown antimicrobial and molluscicidal properties, demonstrating the potential of such compounds in pharmaceutical and agricultural applications (Orjala et al., 1993).

Mixed Ligand Concepts in Radiochemistry

In radiochemistry, mixed ligand fac-tricarbonyl complexes, which can include structures similar to the compound , are used. These are prepared from precursors like [M(OH2)3(CO)3]+, showing potential in the labeling of bioactive molecules containing monodentate or bidentate donor sites. This [2 + 1] approach is crucial for influencing the physico-chemical properties of conjugates, important in medical imaging and diagnostics (Mundwiler et al., 2004).

Antioxidant Properties

A series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, which can be structurally related to the compound of interest, have shown significant antioxidant properties. These are synthesized via a green chemistry approach and have applications in preventing oxidative stress-related diseases (Naik et al., 2012).

Sensing Applications

Imidazole derivatives similar to the compound have been used in the development of luminescent sensors for the detection of cyanide and mercury ions. These compounds can be utilized in environmental monitoring and public safety to detect toxic substances (Emandi et al., 2018).

Solar Energy

Compounds with a similar structure have been used in dye-sensitized solar cells, indicating the potential of such compounds in renewable energy technologies. They are involved in improving the efficiency of solar cells, contributing to the development of sustainable energy sources (Wu et al., 2013).

properties

IUPAC Name

3-[1-(2-methoxyethyl)benzimidazol-2-yl]-4-(3-methylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-6-5-7-17(12-15)22-14-16(13-20(25)26)21-23-18-8-3-4-9-19(18)24(21)10-11-27-2/h3-9,12,16,22H,10-11,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLHBGQAYAYRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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